Home > Products > Screening Compounds P62982 > Liver-expressed antimicrobial peptide 2
Liver-expressed antimicrobial peptide 2 -

Liver-expressed antimicrobial peptide 2

Catalog Number: EVT-245372
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Liver-expressed antimicrobial peptide 2 is a cationic peptide primarily produced in the liver, recognized for its role in innate immunity. Identified initially in humans in 2003, it has since been characterized in various species, including ducks, mice, and cattle. This peptide is involved in antimicrobial defense and metabolic regulation, particularly as an antagonist to the hunger hormone ghrelin. Its expression is notably high in the liver, with lesser amounts found in the duodenum and other tissues, indicating its critical role in both immune response and metabolic processes.

Source and Classification

Liver-expressed antimicrobial peptide 2 belongs to a class of peptides known as antimicrobial peptides, which are small proteins that possess the ability to kill bacteria, fungi, and viruses. It is classified as a hepatokine due to its production in the liver and its influence on systemic metabolic processes. The gene encoding this peptide exhibits significant conservation across species, with high sequence identity observed among avian and mammalian counterparts.

Synthesis Analysis

Methods

The synthesis of liver-expressed antimicrobial peptide 2 typically involves recombinant DNA technology or solid-phase peptide synthesis. In studies involving ducks, total RNA is extracted from liver tissues followed by complementary DNA synthesis. Peptide sequences are then synthesized based on the identified gene sequences.

Technical Details

For instance, in duck studies, two forms of liver-expressed antimicrobial peptide 2 were synthesized: a linear version and one containing two disulfide bonds. The mature peptide was purified using high-performance liquid chromatography to achieve over 90% purity. The expression vector used for recombinant protein production was digested with specific restriction enzymes before ligation into host cells for expression.

Molecular Structure Analysis

Liver-expressed antimicrobial peptide 2 is characterized by a core structure that includes two disulfide bonds essential for its stability and function. The typical structure consists of approximately 40 amino acids with a rich cysteine content that contributes to its cationic nature. The presence of these disulfide bonds enhances its antimicrobial properties by allowing it to interact effectively with bacterial membranes.

Data

The molecular weight of liver-expressed antimicrobial peptide 2 generally falls within the range of 4-5 kDa, depending on the specific isoform. Structural analyses reveal that the disulfide bonds play a crucial role in maintaining the three-dimensional conformation necessary for its biological activity.

Chemical Reactions Analysis

Liver-expressed antimicrobial peptide 2 participates in various biochemical interactions primarily through electrostatic interactions with negatively charged bacterial membranes. Its mechanism involves disrupting membrane integrity, leading to cell lysis.

Technical Details

In vitro studies have demonstrated that liver-expressed antimicrobial peptide 2 exhibits greater efficacy against gram-positive bacteria compared to gram-negative bacteria, likely due to differences in membrane structure. The presence of disulfide bonds significantly enhances its bactericidal activity by stabilizing the peptide's conformation during interaction with target cells.

Mechanism of Action

Liver-expressed antimicrobial peptide 2 exerts its effects by binding to bacterial membranes, leading to membrane disruption and subsequent cell death. This action is facilitated by its cationic charge, which allows it to penetrate and destabilize negatively charged bacterial cell walls.

Process and Data

Research indicates that liver-expressed antimicrobial peptide 2 can effectively kill bacteria by forming pores or channels within the membrane. This disruption results in leakage of cellular contents and ultimately leads to bacterial death. Studies have shown that this mechanism is particularly effective against pathogens during infection.

Physical and Chemical Properties Analysis

Liver-expressed antimicrobial peptide 2 exhibits several notable physical and chemical properties:

  • Physical Properties: It is soluble in aqueous solutions at physiological pH due to its cationic nature.
  • Chemical Properties: The peptide is stable under physiological conditions but may undergo degradation under extreme pH or temperature conditions.

Relevant Data or Analyses

Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are often employed to characterize the molecular weight and structural integrity of liver-expressed antimicrobial peptide 2. These analyses confirm the presence of disulfide bonds and provide insights into conformational stability.

Applications

Liver-expressed antimicrobial peptide 2 has potential applications in various scientific fields:

  • Antimicrobial Therapy: Due to its effectiveness against a range of pathogens, it can be explored as an alternative or adjunct treatment for infections.
  • Metabolic Regulation: Its role as a ghrelin receptor antagonist positions it as a candidate for obesity treatment by modulating appetite and energy expenditure.
  • Biomarker Development: Given its expression levels correlate with metabolic states, it may serve as a biomarker for conditions such as obesity or type 2 diabetes mellitus.
Introduction to LEAP2: Discovery and Initial Functional Characterization

Historical Identification and Early Studies on Antimicrobial Activity

Liver-Expressed Antimicrobial Peptide 2 (LEAP2) was first isolated in 2003 from human blood ultrafiltrate as a cysteine-rich cationic peptide, marking it as the second liver-derived antimicrobial peptide after hepcidin (LEAP-1) [5] [7] [10]. Structurally, the mature human LEAP2 peptide comprises 40 amino acid residues stabilized by two disulfide bonds (Cys1-Cys3 and Cys2-Cys4), forming a β-hairpin and a 310-helix critical for its stability [5] [7]. The gene encoding LEAP2 resides on chromosome 5 (5q31.1) and undergoes alternative splicing, yielding tissue-specific isoforms [7]. Early functional studies demonstrated in vitro bactericidal activity against Gram-positive bacteria (Bacillus megaterium, Micrococcus luteus) and Gram-negative pathogens (Escherichia coli, Salmonella enterica), with minimum inhibitory concentrations (MICs) typically in the micromolar range (2.78–22.2 μM) [2] [5]. However, these concentrations vastly exceeded physiological plasma levels (∼2 nM), suggesting that direct microbial killing might not be its primary biological role [7] [10]. A conserved furin cleavage site (RXXR motif) facilitates the proteolytic processing of the pro-peptide into the mature form, a mechanism preserved from fish to mammals [5] [8].

Table 1: Early Functional Characterization of LEAP2

PropertyDetails
Discovery Year2003 [5]
SourceHuman blood ultrafiltrate [5]
Mature Peptide Length40 amino acids [5]
Key Structural FeaturesTwo disulfide bonds (Cys1-Cys3, Cys2-Cys4); β-hairpin/310-helix [7]
MIC Range vs. Bacteria2.78 μM (E. coli) to >22.2 μM (P. aeruginosa) [2] [5]
Plasma Concentration∼2 nM (physiological) [7]

Evolutionary Emergence of LEAP2 in Vertebrate Innate Immunity

LEAP2 orthologs have been identified across all major vertebrate lineages, indicating deep evolutionary conservation. In teleost fish (e.g., zebrafish, sturgeons), gene duplication events led to three paralogs (LEAP-2A, -2B, -2C), whereas mammals and birds retain a single copy [5] [8]. The mature peptide’s core sequence—especially the four cysteine residues—is highly conserved, but the prodomain and signal peptide exhibit significant divergence [8]. For example:

  • Chondrostean fish (sturgeons): LEAP-2B and -2C paralogs show tissue-specific expression, with the highest levels in the liver and kidney during Aeromonas hydrophila infection [8].
  • Amphibians (Leptobrachium liui): LEAP2 is most abundant in the kidney rather than the liver, and its expression in the skin increases 24.7-fold upon bacterial challenge, suggesting a frontline immunological role [2].
  • Mammals: Hepatic expression dominates, though LEAP2 is detectable in the gastrointestinal tract, central nervous system, and urine [5] [7].

Phylogenetic analyses cluster LEAP2 sequences by taxonomic class, with distinct branches for fish, amphibians, reptiles, birds, and mammals, reflecting co-evolution with species-specific immune challenges [5] [8]. This conservation underscores its non-redundant role in innate host defense, particularly at mucosal barriers like skin and intestine.

Table 2: Evolutionary Diversity of LEAP2 Across Vertebrates

ClassParalogsTissue ExpressionKey Adaptations
Teleost FishLEAP-2A/B/CLiver, kidney, gills [8]Gene duplication; enhanced response to aquatic pathogens
AmphibiansSingleKidney > skin > liver [2]Skin-specific upregulation during infection
ReptilesSinglePredicted (liver) [5]Limited empirical data
BirdsSingleLiver, epithelial tissues [5]Barrier function in mucosa
MammalsSingleLiver > intestine > CNS [7]Endocrine regulation

Transition from Antimicrobial Peptide to Metabolic Regulator

A paradigm shift in understanding LEAP2 occurred in 2018 when Ge et al. identified it as an endogenous antagonist and inverse agonist of the growth hormone secretagogue receptor 1a (GHSR1a), the receptor for the orexigenic hormone ghrelin [6] [10]. Key evidence includes:

  • Receptor Binding: LEAP2 competitively inhibits ghrelin binding to GHSR1a with an IC₅₀ of 6 nM—1,000-fold lower than its antimicrobial IC₅₀ (∼5 μM)—indicating metabolic regulation as its primary function [7] [10].
  • Energy Homeostasis: LEAP2 suppresses ghrelin-induced food intake, growth hormone secretion, and adiposity in rodents. Plasma LEAP2 levels rise postprandially and correlate negatively with acyl-ghrelin concentrations [3] [6].
  • Transcriptional Regulation: Insulin and glucagon dynamically regulate hepatic LEAP2 expression. Glucagon infusions during somatostatin clamps reduce plasma LEAP2 in humans, while insulin receptor antagonism in mice blunts its postprandial rise [3].

Notably, the LEAP2/ghrelin molar ratio emerges as a critical biomarker: elevated in obesity, type 2 diabetes (T2D), and non-alcoholic fatty liver disease (NAFLD), but diminished in anorexia or cachexia [5] [6] [9]. This ratio reflects energy balance and may therapeutically target metabolic disorders.

Table 3: Metabolic Regulatory Roles of LEAP2

Metabolic FunctionMechanismPhysiological Impact
Ghrelin AntagonismCompetitive binding to GHSR1a [10]Suppresses hunger, reduces weight gain
Glucose HomeostasisModulates insulin secretion [7]Improves insulin sensitivity; lowers blood glucose
Nutrient SensingUpregulated by glucose, lipids (palmitate) [6]Postprandial surge counters ghrelin activity
Bariatric Surgery ResponseIncreased after VSG in lean mice [6]Contributes to sustained weight loss

Properties

Product Name

Liver-expressed antimicrobial peptide 2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.